![molecular formula C15H16N2O4S B5829623 N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide](/img/structure/B5829623.png)
N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide
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Overview
Description
N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide, commonly known as MPPG, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. MPPG belongs to the class of compounds known as metabotropic glutamate receptor antagonists and has been shown to have a wide range of biochemical and physiological effects.
Mechanism of Action
MPPG acts as a competitive antagonist of the metabotropic glutamate receptor, which is involved in a wide range of physiological processes, including synaptic plasticity, learning, and memory. By blocking the action of this receptor, MPPG can modulate the activity of neurotransmitters such as glutamate, which is involved in the pathophysiology of many neurological disorders.
Biochemical and Physiological Effects:
MPPG has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the release of excitatory neurotransmitters such as glutamate and to increase the release of inhibitory neurotransmitters such as GABA. MPPG has also been shown to reduce inflammation and oxidative stress, which are involved in the pathophysiology of many disease conditions.
Advantages and Limitations for Lab Experiments
MPPG has several advantages as a research tool. It is a potent and selective antagonist of the metabotropic glutamate receptor and has been extensively studied in animal models of disease. However, there are also some limitations to its use in laboratory experiments. MPPG has poor solubility in water, which can make it difficult to administer in vivo. Additionally, MPPG has a relatively short half-life, which can limit its effectiveness in some experimental paradigms.
Future Directions
There are several future directions for research on MPPG. One area of interest is the potential use of MPPG in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the potential use of MPPG in the treatment of chronic pain. Additionally, there is ongoing research on the development of more potent and selective metabotropic glutamate receptor antagonists that could be used as research tools and potential therapeutics.
Synthesis Methods
The synthesis of MPPG involves the reaction of 4-phenoxybenzaldehyde with methylsulfonyl chloride to form the corresponding sulfonate. This intermediate is then reacted with glycine to form MPPG. The synthesis of MPPG is a complex process that requires specialized equipment and expertise.
Scientific Research Applications
MPPG has been extensively studied for its potential therapeutic applications in a variety of disease conditions. It has been shown to have neuroprotective effects in animal models of stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's. MPPG has also been shown to have analgesic properties and has been studied for its potential use in the treatment of chronic pain.
properties
IUPAC Name |
2-(N-methylsulfonyl-4-phenoxyanilino)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-22(19,20)17(11-15(16)18)12-7-9-14(10-8-12)21-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H2,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUKLTBWHJIBXDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)N)C1=CC=C(C=C1)OC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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